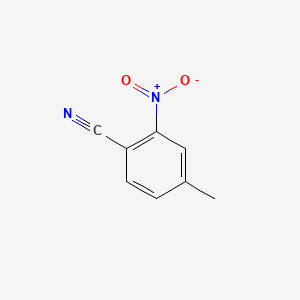

4-Methyl-2-nitrobenzonitrile

概要

説明

Synthesis Analysis

The synthesis of nitrobenzonitriles, including compounds similar to 4-Methyl-2-nitrobenzonitrile, often involves the nitration of dimethylbenzonitriles. Fischer and Greig (1973) described a method where 2,3- and 3,4-dimethylbenzonitriles react with nitric acid in acetic anhydride, yielding nitroacetoxy adducts. These adducts can undergo thermolysis to produce nitrobenzonitriles (Fischer & Greig, 1973).

Molecular Structure Analysis

Graneek, Bailey, and Schnell (2018) provided insights into the molecular structure of nitrobenzonitriles through broadband rotational spectroscopy. Their work, focusing on 2- and 3-nitrobenzonitriles, revealed large dipole moments and structural parameters that could be compared to those of 4-nitrobenzonitrile, indicating how electron-withdrawing substituents affect molecular structure (Graneek, Bailey, & Schnell, 2018).

Chemical Reactions and Properties

Britton and Cramer (1996) discussed the crystal structures of various nitrobenzonitriles, including interactions between nitro O atoms and adjacent nitrile C atoms, suggesting potential reactivity pathways due to these intramolecular distances (Britton & Cramer, 1996).

Physical Properties Analysis

Sert, Çırak, and Ucun (2013) conducted a vibrational analysis of 4-chloro-3-nitrobenzonitrile, offering data that could be extrapolated to understand the physical properties of similar compounds like 4-Methyl-2-nitrobenzonitrile. Their research utilized both experimental and theoretical methods to investigate harmonic and anharmonic vibrational frequencies (Sert, Çırak, & Ucun, 2013).

Chemical Properties Analysis

Dorostkar-Ahmadi et al. (2011) explored the reactivity and regiochemistry of nitrobenzonitrile oxides, providing insight into the chemical properties of nitrobenzonitriles. Their work indicates how these compounds react with different dipolarophiles, which is crucial for understanding the chemical behavior of 4-Methyl-2-nitrobenzonitrile (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).

科学的研究の応用

Chemical Synthesis and Reactions

4-Methyl-2-nitrobenzonitrile is involved in various chemical synthesis and reaction processes. Studies have shown its participation in the formation of 1,4-dienes through the nitration of dimethylbenzonitriles and subsequent rearrangements. This process leads to the formation of nitroacetoxy adducts, demonstrating the compound's role in complex chemical transformations (Fischer & Greig, 1973).

Thermophysical Properties

Research on the thermophysical properties of nitrobenzonitriles, including isomers of 4-Methyl-2-nitrobenzonitrile, has been conducted. Studies using differential scanning calorimetry have explored phase transitions, heat capacities, and enthalpies, providing valuable data for understanding the compound's behavior under different temperature conditions (Jiménez et al., 2002).

Organic Chemistry and Catalysis

4-Methyl-2-nitrobenzonitrile has applications in organic chemistry, particularly in the context of catalysis. For instance, its hydrogenation using Raney nickel catalyst showcases the compound's reactivity and potential utility in synthesizing primary amines and other intermediates (Koprivova & Červený, 2008).

Material Science and Nanotechnology

In material science and nanotechnology, 4-Methyl-2-nitrobenzonitrile has been studied for its interactions with nanoparticles. Research focusing on surface-enhanced Raman scattering (SERS) and density functional theory (DFT) has provided insights into its adsorption and reactivity on various nanoparticle surfaces, such as Ag and Ag/Pd (Muniz-Miranda et al., 2008).

Solubility and Solvent Interactions

The solubility of 4-Methyl-2-nitrobenzonitrile in different solvent mixtures has been experimentally determined, offering critical data for its use in various solvent systems. This research is essential for understanding its behavior in diverse chemical environments (Wanxin et al., 2018).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of nitrobenzonitriles, including 4-Methyl-2-nitrobenzonitrile, have been conducted to understand their molecular structures better. This research, often using techniques like microwave spectroscopy, sheds light on the electronic effects of substituents and their influence on the molecule's overall structure (Graneek et al., 2018).

Nonlinear Optical Properties

4-Methyl-2-nitrobenzonitrile has been studied for its nonlinear optical properties. Research in this area focuses on crystal growth, characterization, and the assessment of second harmonic generation efficiency, making it a candidate for various optical applications (Bhuvaneswari et al., 2018).

Safety And Hazards

4-Methyl-2-nitrobenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral3. It is harmful if swallowed, in contact with skin, or if inhaled3. Protective measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and using only outdoors or in a well-ventilated area3.

将来の方向性

The future directions of 4-Methyl-2-nitrobenzonitrile are not explicitly mentioned in the search results. However, given its use as a building block in organic synthesis1, it may continue to find utility in the development of new organic compounds.

Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

特性

IUPAC Name |

4-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSLPHQCUIZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181322 | |

| Record name | 2-Nitro-4-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-nitrobenzonitrile | |

CAS RN |

26830-95-5 | |

| Record name | 4-Methyl-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26830-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-toluonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026830955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26830-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-4-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

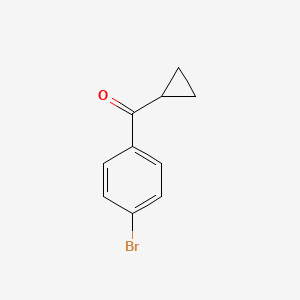

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)